molecular formula C10H11NO6S B11852575 7-Amino-4-methyl-2H-chromen-2-one sulfate

7-Amino-4-methyl-2H-chromen-2-one sulfate

Cat. No.: B11852575
M. Wt: 273.26 g/mol
InChI Key: JULSOPJGSHNSAF-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-2H-chromen-2-one sulfate, also known as Coumarin 120, is a derivative of 2H-chromen-2-one. This compound is notable for its fluorescence properties, making it valuable in various scientific and industrial applications. It is a crystalline powder that ranges in color from beige to brown and is sensitive to light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-methyl-2H-chromen-2-one sulfate typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and prolonged reaction times .

Industrial Production Methods

Industrial production of this compound may involve mechanosynthesis, which is a more environmentally friendly approach. This method uses mechanical force to drive chemical reactions, reducing the need for harsh chemicals and conditions .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-methyl-2H-chromen-2-one sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acids.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

7-Amino-4-methyl-2H-chromen-2-one sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-2H-chromen-2-one sulfate involves its interaction with specific molecular targets. In biological systems, it acts as a substrate for enzymes, leading to the formation of fluorescent products. This property is exploited in various enzyme assays to monitor enzyme activity and kinetics .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methyl-2H-chromen-2-one: Another derivative of chromen-2-one with similar fluorescence properties.

    4-Methyl-2H-chromen-2-one: Lacks the amino group but shares the core chromen-2-one structure.

Uniqueness

7-Amino-4-methyl-2H-chromen-2-one sulfate is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it more versatile in scientific research and industrial applications compared to its analogs .

Properties

Molecular Formula

C10H11NO6S

Molecular Weight

273.26 g/mol

IUPAC Name

7-amino-4-methylchromen-2-one;sulfuric acid

InChI

InChI=1S/C10H9NO2.H2O4S/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;1-5(2,3)4/h2-5H,11H2,1H3;(H2,1,2,3,4)

InChI Key

JULSOPJGSHNSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N.OS(=O)(=O)O

Origin of Product

United States

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